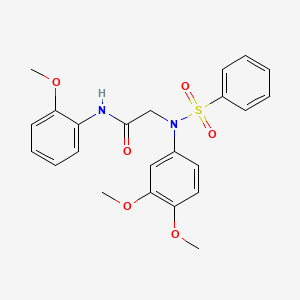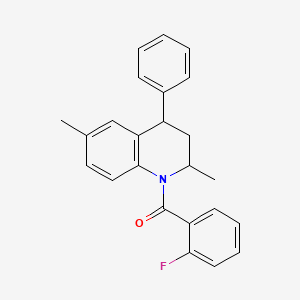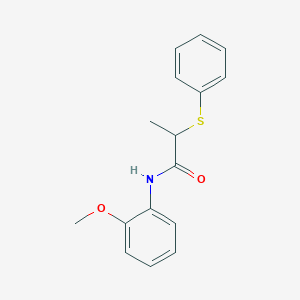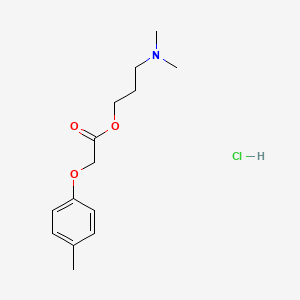![molecular formula C19H27NO3 B4017700 (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol](/img/structure/B4017700.png)
(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol
Übersicht
Beschreibung
(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol, also known as DMFM, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMFM belongs to the family of beta-adrenergic receptor agonists, which are known to have a variety of physiological effects on the body.
Wirkmechanismus
(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor. When (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol binds to the beta-2 adrenergic receptor, it activates a signaling pathway that leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation. (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol also activates the beta-1 adrenergic receptor, which leads to an increase in heart rate and contractility.
Biochemical and Physiological Effects:
(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol has a number of biochemical and physiological effects on the body. As a beta-adrenergic receptor agonist, it activates the sympathetic nervous system, leading to an increase in heart rate, blood pressure, and metabolic rate. (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol also has bronchodilatory effects, which can help to alleviate symptoms of asthma and other respiratory disorders. Additionally, (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol has been shown to have positive inotropic and chronotropic effects on the heart, which can be beneficial in the treatment of cardiovascular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol in lab experiments is that it is a well-studied compound with known pharmacological effects. This makes it a useful tool for studying the beta-adrenergic receptor signaling pathway and its physiological effects. However, one limitation of using (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous beta-adrenergic receptor agonists.
Zukünftige Richtungen
There are several future directions for research on (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol. One area of interest is its potential use as a treatment for cardiovascular disorders, particularly heart failure. (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol has been shown to have positive inotropic and chronotropic effects on the heart, which could be beneficial in the treatment of heart failure. Another area of interest is the development of more selective beta-2 adrenergic receptor agonists, which could have fewer side effects than non-selective agonists like (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol. Additionally, further studies are needed to fully understand the mechanism of action of (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol has been studied for its potential therapeutic applications, particularly in the treatment of asthma and other respiratory disorders. It has been shown to have bronchodilatory effects, which can help to alleviate symptoms of asthma and other respiratory disorders. (5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol has also been studied for its potential use as a cardiovascular drug, as it has been shown to have positive inotropic and chronotropic effects on the heart.
Eigenschaften
IUPAC Name |
[5-[[furan-2-ylmethyl(3-methylbutan-2-yl)amino]methyl]-2-methoxyphenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-14(2)15(3)20(12-18-6-5-9-23-18)11-16-7-8-19(22-4)17(10-16)13-21/h5-10,14-15,21H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGLRNGOQJKKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC(=C(C=C1)OC)CO)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-{[(1,2-Dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B4017620.png)
![ethyl 5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}-2-chlorobenzoate](/img/structure/B4017622.png)
![6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4017625.png)

![3,3,5-trimethyl-6-(phenylacetyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4017642.png)

![2-(diethylamino)ethyl 2-[2-(diethylamino)ethoxy]-4-methoxybenzoate](/img/structure/B4017675.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4017686.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4017694.png)


![N-{4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017710.png)